molecular formula C12H12N2O2 B2859583 Ethyl 7-aminoquinoline-2-carboxylate CAS No. 1447607-02-4

Ethyl 7-aminoquinoline-2-carboxylate

Cat. No. B2859583
CAS RN: 1447607-02-4
M. Wt: 216.24
InChI Key: VJWQPISSVRITND-UHFFFAOYSA-N
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Description

Ethyl 7-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with an ethyl ester group at the 2-position and an amino group at the 7-position . The compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Its molecular weight is 216.24 . Further physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Antibacterial Activity

Ethyl 7-aminoquinoline-2-carboxylate derivatives have shown significant promise in the field of antibacterial research. Studies have demonstrated the synthesis and antibacterial activity of 6,7,8-polysubstituted quinoline derivatives, with certain compounds exhibiting greater activity than traditional antibacterial agents against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound derivatives in developing new antibacterial drugs (H. Koga et al., 1980).

Anticancer Agents

This compound derivatives have also been synthesized with the aim of discovering potential anticancer agents. For example, novel ethyl substituted phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates were prepared and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, particularly 7b, 7c, 7d, 7e, 7f, demonstrated significant anticancer activity against the MCF-7 breast cancer cell line without exhibiting cytotoxicity against normal cells, indicating their potential as selective anticancer drugs (V. Facchinetti et al., 2015).

Synthesis of Diverse Quinoline Derivatives

The versatility of this compound in synthetic chemistry has been explored through various reactions yielding a range of quinoline derivatives. For instance, novel methods for the synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate have been developed, enabling the efficient production of diversely substituted 3-aminoquinoline carboxylic acid derivatives. This showcases the compound's utility in the synthesis of complex organic molecules with potential biological activity (R. Bujok et al., 2010).

Palladium-Catalyzed Arylation and Alkylation

Further research has focused on the application of this compound derivatives in palladium-catalyzed arylation and alkylation reactions. These studies have demonstrated the compound's role in facilitating the selective monoarylation of primary sp3 C-H bonds and the alkylation of sp3 and sp2 C-H bonds, highlighting its potential in the development of new synthetic methodologies (D. Shabashov & O. Daugulis, 2010).

Safety and Hazards

The safety data sheet for Ethyl 7-aminoquinoline-2-carboxylate suggests that any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous zone . Consultation with a physician and showing the safety data sheet is recommended .

Future Directions

Quinoline motifs, including Ethyl 7-aminoquinoline-2-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and further exploration of the biological and pharmacological activities of this compound.

properties

IUPAC Name

ethyl 7-aminoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWQPISSVRITND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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